6-Ethyl-2-propyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-propyl-4-quinolinol is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 6-Ethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods are designed to be more environmentally friendly and sustainable.
Chemical Reactions Analysis
6-Ethyl-2-propyl-4-quinolinol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
6-Ethyl-2-propyl-4-quinolinol has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to form covalent adducts with protein thiols, leading to the modulation of various cellular processes . This interaction can induce the expression of stress-related genes, contributing to its cytotoxic and cytostatic effects against certain cancer cells .
Comparison with Similar Compounds
6-Ethyl-2-propyl-4-quinolinol can be compared with other quinoline derivatives such as:
2-Methylquinoline: Known for its substantial biological activities and different synthesis techniques.
4-Hydroxy-2-quinolones: These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development.
The uniqueness of this compound lies in its specific substituents (ethyl and propyl groups) at the 6 and 2 positions, respectively, which confer distinct chemical properties and biological activities compared to other quinoline derivatives .
Properties
CAS No. |
1070879-88-7 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
6-ethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-5-11-9-14(16)12-8-10(4-2)6-7-13(12)15-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
SKKXVGBBZMLZIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.